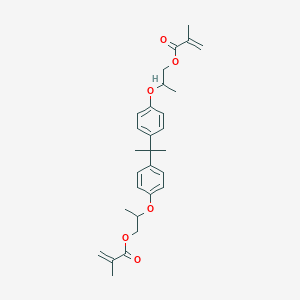

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate, also known as BisGMA, is a commonly used resin in dentistry and restorative materials. It is a dimethacrylate monomer, which means it contains two methacrylate groups, and is used as a cross-linking agent in dental composites. BisGMA is synthesized by the reaction of bisphenol A with glycidyl methacrylate, followed by the addition of methacrylic acid.

Wirkmechanismus

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate acts as a cross-linking agent in dental composites. It forms a network of polymer chains that gives the material its strength and durability. (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate also helps to improve the bonding between the composite material and the tooth structure.

Biochemische Und Physiologische Effekte

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is biocompatible, which means it is not harmful to living tissue. However, there have been concerns about the release of (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers from dental composites into the oral cavity. Studies have shown that (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers can be released from dental composites over time and can potentially cause adverse effects, such as cytotoxicity and genotoxicity.

Vorteile Und Einschränkungen Für Laborexperimente

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is widely used in dental research due to its excellent mechanical properties and biocompatibility. However, there are limitations to its use in lab experiments. (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate can be difficult to dissolve in water, which can make it challenging to prepare solutions for experiments. Additionally, (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate can polymerize quickly, which can make it difficult to work with in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for research on (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate. One area of interest is the development of new dental composites that contain (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers that are less likely to be released into the oral cavity. Another area of interest is the investigation of the potential health effects of (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers released from dental composites. Finally, there is a need for further research on the synthesis and properties of (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other dimethacrylate monomers.

Synthesemethoden

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is synthesized by the reaction of bisphenol A with glycidyl methacrylate, followed by the addition of methacrylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or dimethylaminopyridine, and a solvent, such as dichloromethane or dimethylformamide. The resulting product is purified by column chromatography to remove any impurities.

Wissenschaftliche Forschungsanwendungen

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is widely used in dentistry and restorative materials due to its excellent mechanical properties, such as high strength and durability. It is also biocompatible, which means it is not harmful to living tissue. (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is used in a variety of dental applications, such as fillings, crowns, and bridges.

Eigenschaften

CAS-Nummer |

126415-01-8 |

|---|---|

Produktname |

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate |

Molekularformel |

C29H36O6 |

Molekulargewicht |

480.6 g/mol |

IUPAC-Name |

2-[4-[2-[4-[1-(2-methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C29H36O6/c1-19(2)27(30)32-17-21(5)34-25-13-9-23(10-14-25)29(7,8)24-11-15-26(16-12-24)35-22(6)18-33-28(31)20(3)4/h9-16,21-22H,1,3,17-18H2,2,4-8H3 |

InChI-Schlüssel |

PPQQLTZAHODMPQ-UHFFFAOYSA-N |

SMILES |

CC(COC(=O)C(=C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(C)COC(=O)C(=C)C |

Kanonische SMILES |

CC(COC(=O)C(=C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(C)COC(=O)C(=C)C |

Andere CAS-Nummern |

24447-72-1 |

Synonyme |

2,2-bis(4-(2-methacryloyloxypropoxy)phenyl)propane BIS-2-PMA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)